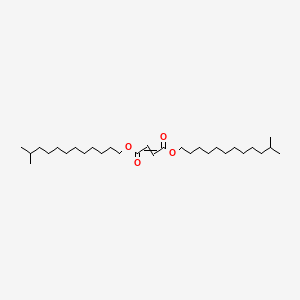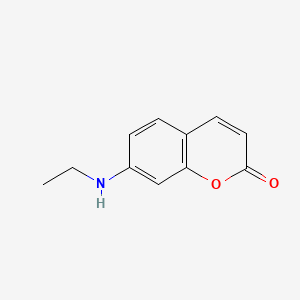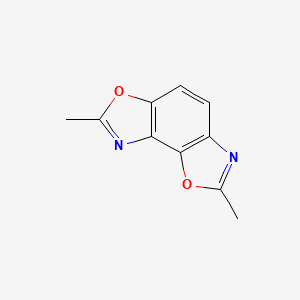![molecular formula C46H90N4O3 B13766707 (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid CAS No. 72050-94-3](/img/structure/B13766707.png)
(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes long hydrocarbon chains and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the following steps:
Formation of the Octadec-9-enylamine: This step involves the reaction of octadec-9-ene with an amine to form octadec-9-enylamine.
Coupling with Propylamine: The octadec-9-enylamine is then reacted with propylamine under specific conditions to form the intermediate compound.
Formation of the Final Product: The intermediate compound is further reacted with a suitable reagent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar hydrocarbon chains but different functional groups.
Methylammonium lead halide: A compound with a different structure but similar applications in materials science.
Glutaminase Inhibitor, Compound 968: A compound with similar biological activities but different chemical structure.
Uniqueness
(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
| 72050-94-3 | |
分子式 |
C46H90N4O3 |
分子量 |
747.2 g/mol |
IUPAC名 |
(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H90N4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-39-35-41-49-44(46(52)53)43-45(51)50-42-36-40-48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44,47-49H,3-16,21-43H2,1-2H3,(H,50,51)(H,52,53)/b19-17-,20-18-/t44-/m0/s1 |
InChIキー |
ZAUXBVWOUAHDNE-DNQOEQQESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN[C@@H](CC(=O)NCCCNCCCCCCCC/C=C\CCCCCCCC)C(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNC(CC(=O)NCCCNCCCCCCCCC=CCCCCCCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
